molecular formula C20H23N3O2 B3009367 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-phenylpropanamide CAS No. 2034565-36-9

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-phenylpropanamide

Cat. No. B3009367
M. Wt: 337.423
InChI Key: OWZZHIKIFIJKDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazoline and pyrazole derivatives has been a subject of interest due to their potential biological activities. In the first paper, novel pyrazoline derivatives with antibacterial properties were synthesized through the cyclization of various -1-[2-(alkoxy)phenyl]-3-(furan-2-yl) prop-2-en-1-one with N-substituted phenyl hydrazine in the presence of acetic acid in ethanol . Similarly, the second paper reports the synthesis of new pyrazole derivatives containing 5-phenyl-2-furan, which displayed significant fungicidal activity . The third paper describes the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, highlighting their potential biological applications . The fourth paper details the synthesis of N,N'-bis-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phthalamide through reactions of o-phthaloyl chloride with 4-amino-2,5-dimethyl-1-phenyl-3-oxo-1H-pyrazolone in acetonitrile . Lastly, the fifth paper discusses the synthesis of (2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one via an aldol condensation between 3-acetyl-2,5-dimethylfuran and 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde in ethanolic NaOH .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), electron ionization mass spectrometry (EI-MS), and elemental analysis were employed to confirm the structures of the synthesized compounds . Additionally, the crystal structure of one of the compounds was determined, providing further insight into the molecular conformation and arrangement .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include cyclization, condensation, and aldol condensation reactions. These reactions are crucial for the formation of the pyrazole and pyrazoline rings, which are central to the biological activity of these compounds. The use of specific reagents and conditions, such as acetic acid, ethanolic NaOH, and acetonitrile, facilitates the formation of the desired products .

Physical and Chemical Properties Analysis

The physical properties, such as melting points and solubility, were examined to characterize the synthesized compounds further. The absorption maxima (λmax) were also determined to understand the compounds' optical properties . These properties are essential for determining the compounds' suitability for further biological testing and potential applications.

Biological Activity Analysis

The synthesized compounds were evaluated for their biological activities, including antibacterial and fungicidal effects. The in vitro antibacterial activity was assessed using the microdilution method to determine the minimum inhibitory concentration (MIC) against various bacteria . The fungicidal activity was evaluated both in vitro and in vivo, with one compound showing significant activity against P. infestans . The benzamide derivatives were screened against human recombinant alkaline phosphatase and ecto-5'-nucleotidases, showing potential to bind nucleotide protein targets . Additionally, the inhibition of cancer cell proliferation was observed for one of the compounds .

Safety And Hazards

This would involve a discussion of any known safety issues or hazards associated with the compound, such as toxicity or flammability.


Future Directions

This would involve a discussion of potential future research directions, such as new reactions that could be explored or potential applications for the compound.


properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-13-16(2)23(22-15)18(19-9-6-12-25-19)14-21-20(24)11-10-17-7-4-3-5-8-17/h3-9,12-13,18H,10-11,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZZHIKIFIJKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)CCC2=CC=CC=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-phenylpropanamide

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